molecular formula C5H11NO2S B13629654 3-(S-Methylsulfonimidoyl)tetrahydrofuran

3-(S-Methylsulfonimidoyl)tetrahydrofuran

Cat. No.: B13629654
M. Wt: 149.21 g/mol
InChI Key: RVNRGYXLHKNSMC-UHFFFAOYSA-N
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Description

3-(S-Methylsulfonimidoyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a sulfonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(S-Methylsulfonimidoyl)tetrahydrofuran can be achieved through several methods. One common approach involves the nucleophilic opening of epoxides, which is a method of choice for forming tetrahydrofuran cycles . Another method includes the use of (S)-carnitine or ®-carnitine as the initial raw material, followed by reduction and cyclization reactions .

Industrial Production Methods

For industrial production, the synthesis of this compound typically involves scalable and cost-effective methods. The use of readily available raw materials and efficient reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(S-Methylsulfonimidoyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organolithium reagents, and various oxidizing agents. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include enantioenriched sulfoximines and other sulfur-containing compounds.

Scientific Research Applications

3-(S-Methylsulfonimidoyl)tetrahydrofuran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(S-Methylsulfonimidoyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The sulfonimidoyl group can act as a hydrogen bond donor, facilitating interactions with other molecules. This property is particularly useful in drug design, where the compound can be used to modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonimidoyl derivatives and tetrahydrofuran-containing molecules. Examples include sulfonimidates and sulfoximines .

Uniqueness

What sets 3-(S-Methylsulfonimidoyl)tetrahydrofuran apart is its unique combination of a tetrahydrofuran ring and a sulfonimidoyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

imino-methyl-oxo-(oxolan-3-yl)-λ6-sulfane

InChI

InChI=1S/C5H11NO2S/c1-9(6,7)5-2-3-8-4-5/h5-6H,2-4H2,1H3

InChI Key

RVNRGYXLHKNSMC-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CCOC1

Origin of Product

United States

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